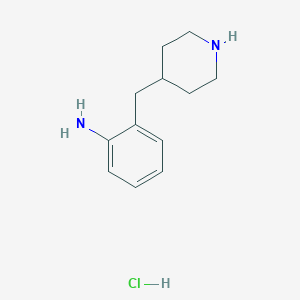
2-(Piperidin-4-ylmethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-piperidinemethanol with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
- 2-(Piperidin-4-ylmethyl)pyridine hydrochloride
- 2-(Piperidin-4-ylmethyl)benzamide hydrochloride
Uniqueness
2-(Piperidin-4-ylmethyl)aniline hydrochloride is unique due to its combination of a piperidine ring and an aniline moiety, which provides a versatile scaffold for chemical modifications
Propiedades
Fórmula molecular |
C12H19ClN2 |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
2-(piperidin-4-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9,13H2;1H |
Clave InChI |
GEZPNQMILQIYNR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


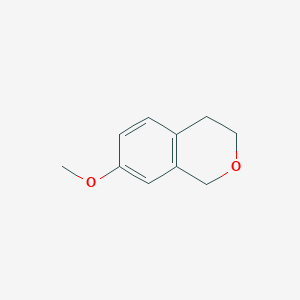
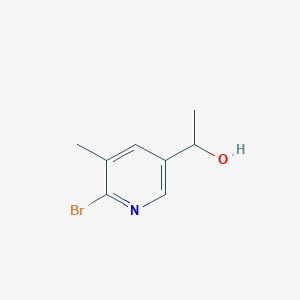
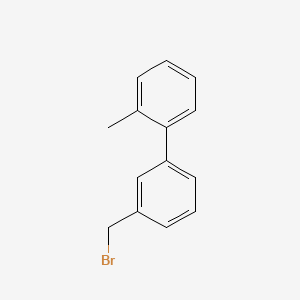
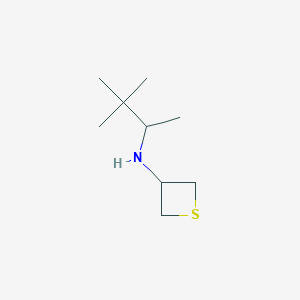
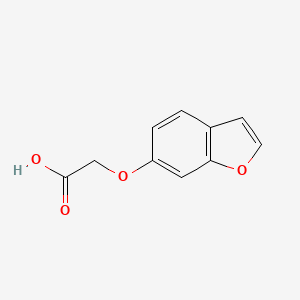
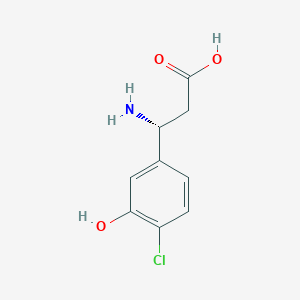
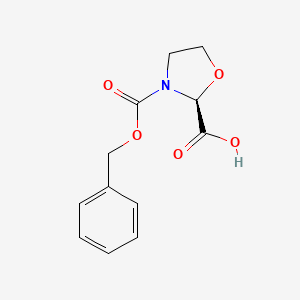
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)

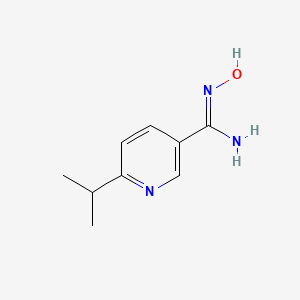
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)

![Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13027074.png)

